1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one
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Overview
Description
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of bromine, iodine, and chlorine atoms attached to a phenyl ring and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable phenyl derivative, followed by iodination and chlorination steps. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and methanol (MeOH), with reaction times varying from a few hours to overnight .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and controlled temperature and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine, iodine, and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
N-Bromosuccinimide (NBS): for bromination
Iodine and potassium iodide: for iodination
Chlorinating agents: such as thionyl chloride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The presence of halogen atoms allows it to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(bromomethyl)-1,3-propanediol
- 2-Bromomethyl-1,3-dioxolane
Uniqueness
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one is unique due to its specific combination of bromine, iodine, and chlorine atoms attached to a phenyl ring and a propanone moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research .
Properties
Molecular Formula |
C10H9BrClIO |
---|---|
Molecular Weight |
387.44 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-iodophenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClIO/c1-6(12)10(14)8-2-7(5-11)3-9(13)4-8/h2-4,6H,5H2,1H3 |
InChI Key |
BGUZYJWMLVCFPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)CBr)I)Cl |
Origin of Product |
United States |
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